molecular formula C12H23N B8314448 1-(3-Methylcyclohexyl)piperidine

1-(3-Methylcyclohexyl)piperidine

Cat. No. B8314448
M. Wt: 181.32 g/mol
InChI Key: FEZJBZBFHQVUBV-UHFFFAOYSA-N
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Patent
US08647601B2

Procedure details

A three neck 500 mL flask was charged with 20 g (0.23 mole) of piperidine, 53 g (0.47 mole) of 3-methylcyclohexanone and 200 mL of anhydrous cyclohexane. To the resulting solution, 84 g (0.70 mole) of anhydrous magnesium sulfate was added and the mixture was mechanically stirred and heated at reflux (the reaction was monitored by NMR) for 192 hours. The reaction mixture was then filtered through a fritted glass funnel. The filtrate (containing the enamine product, excess 3-methylcyclohexanone and cyclohexane) was transferred to a hydrogenation vessel. To this mixture, 3 g of 10% Pd on activated carbon was added and the vessel affixed to a hydrogenation Parr shaker at 65 psi of hydrogen. The mixture was left on the Parr shaker for 6 hours at room temperature. The mixture was then filtered through a bed of Celite® in a fitted glass filtering funnel. The filtrate was transferred to a round bottom flask and concentrated under reduced pressure on a rotary evaporator. The obtained residue, which contained 1-(3-methylcyclohexyl)piperidine and excess 3-methylcyclohexanone, was treated with 120 mL of 3M aqueous HCl solution. The mixture was stirred in an ice-water bath for 20 minutes. Then, the mixture was transferred to a reparatory funnel and extracted with 200 mL of diethyl ether. The ether layer, containing the excess 3-methylcyclohexanone, was separated from aqueous layer containing the amine in the form of its onium hydrochloride salt. The ether layer was dried over MgSO4, filtered and concentrated under reduced pressure on a rotary evaporator to recover 31 g of the excess 3-methylcyclohexanone. The aqueous layer was treated with 50 wt. % aqueous NaOH solution in an ice bath until a pH of about 11 was reached. This solution was then extracted with 300 mL of diethyl ether. The ether layer was dried over MgSO4, filtered and concentrated under reduced pressure on a rotary evaporator to give 32 g of 1-(3-methylcyclohexyl)piperidine as a yellow oil. The product was confirmed by 1H-NMR and 13C-NMR analysis. Some piperidine was also present in the oil as an impurity.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1.S([O-])([O-])(=O)=O.[Mg+2]>C1CCCCC1>[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
53 g
Type
reactant
Smiles
CC1CC(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (the reaction
CUSTOM
Type
CUSTOM
Details
for 192 hours
Duration
192 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a fritted glass funnel
ADDITION
Type
ADDITION
Details
The filtrate (containing the enamine product, excess 3-methylcyclohexanone and cyclohexane)
CUSTOM
Type
CUSTOM
Details
was transferred to a hydrogenation vessel
ADDITION
Type
ADDITION
Details
To this mixture, 3 g of 10% Pd on activated carbon was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a bed of Celite® in a fitted glass
FILTRATION
Type
FILTRATION
Details
filtering funnel
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure on a rotary evaporator
ADDITION
Type
ADDITION
Details
was treated with 120 mL of 3M aqueous HCl solution
STIRRING
Type
STIRRING
Details
The mixture was stirred in an ice-water bath for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Then, the mixture was transferred to a reparatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL of diethyl ether
ADDITION
Type
ADDITION
Details
The ether layer, containing the excess 3-methylcyclohexanone
CUSTOM
Type
CUSTOM
Details
was separated from aqueous layer
ADDITION
Type
ADDITION
Details
containing the amine in the form of its onium hydrochloride salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to recover 31 g of the excess 3-methylcyclohexanone
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 50 wt. % aqueous NaOH solution in an ice bath until a pH of about 11
EXTRACTION
Type
EXTRACTION
Details
This solution was then extracted with 300 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure on a rotary evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1CC(CCC1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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